molecular formula C7H8ClNO3 B1392639 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride CAS No. 1243092-55-8

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride

Cat. No. B1392639
M. Wt: 189.59 g/mol
InChI Key: NPHNPOYGMCDCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a chemical compound that belongs to the group of organic compounds known as isoxazoles. It has a molecular formula of C7H8ClNO3 and a molecular weight of 189.59 g/mol .


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” consists of a methoxy group (-OCH3) and an isoxazole ring attached to a propanoyl chloride group .


Physical And Chemical Properties Analysis

“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel: 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride derivatives, specifically Mt-3-PQPP, have been studied for their effectiveness as corrosion inhibitors in mild steel. These compounds were found to significantly reduce the corrosion rate in a hydrochloric acid environment, indicating their potential as protective agents against steel corrosion (Olasunkanmi & Ebenso, 2019).

Synthesis and Characterization

  • Synthesis of 3-Amino-5-methoxyisoxazole: A study focused on the synthesis of 3-amino-5-methoxyisoxazole, a related compound, using 3,3,3-trimethoxy propionitrile. This process was characterized and optimized to achieve high yield and purity, showcasing the synthetic versatility of methoxyisoxazole derivatives (Chen Xue-xi, 2013).

Pharmaceutical Applications

  • Synthesis of Antimicrobial and Antioxidant Compounds: 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride and its derivatives have been used in the synthesis of various compounds with potential antimicrobial and antioxidant activities. These compounds have shown efficacy in inhibiting the growth of certain bacterial strains and demonstrating antioxidant properties (Rangaswamy et al., 2017).

Material Science

  • Biosensor Technology: Derivatives of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride have been utilized in the development of functionalizable monolayers for biosensors. These compounds have shown potential in creating surfaces that can effectively bind to specific biological molecules, indicating their utility in biosensor technology (Brian De La Franier et al., 2017).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only. It is classified with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-11-7-4-5(12-9-7)2-3-6(8)10/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHNPOYGMCDCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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